Tetratriacontamethylhexadecasilane
Description
Tetratriacontamethylhexadecasilane (C34H102Si16) is a highly methylated silane derivative with a complex branched structure.
Properties
CAS No. |
132316-94-0 |
|---|---|
Molecular Formula |
C34H102Si16 |
Molecular Weight |
960.5 g/mol |
IUPAC Name |
[dimethyl(trimethylsilyl)silyl]-[[[[[[[[[[[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C34H102Si16/c1-35(2,3)37(7,8)39(11,12)41(15,16)43(19,20)45(23,24)47(27,28)49(31,32)50(33,34)48(29,30)46(25,26)44(21,22)42(17,18)40(13,14)38(9,10)36(4,5)6/h1-34H3 |
InChI Key |
ZPNIJLKWYKFZMI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetratriacontamethylhexadecasilane typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure the desired product is obtained. For example, the reaction might be carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tetratriacontamethylhexadecasilane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to remove oxygen or add hydrogen to the compound.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride, sodium borohydride, and similar reducing agents in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), often in the presence of catalysts or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield silanols or siloxanes, while substitution could produce various organosilicon derivatives.
Scientific Research Applications
Tetratriacontamethylhexadecasilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of tetratriacontamethylhexadecasilane involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with cell membranes or proteins, altering their function or stability. The specific pathways involved depend on the context in which the compound is used, such as in drug delivery or material science.
Comparison with Similar Compounds
Comparison with Similar Compounds: Challenges and Context
Structural Analogues in Silane Chemistry
- Hexadecamethylcyclooctasilane (C16H48Si8) : A cyclic silane with comparable methyl substitution. Cyclic structures typically exhibit higher thermal stability than linear analogues, but the evidence lacks data to confirm this trend for the target compound .
- Polymethylsilanes: Linear or branched silane chains with varying degrees of methylation.
Hydrocarbon Analogues
The evidence includes 2,6,10,14-Tetramethylhexadecane (a branched alkane), which shares a similar carbon skeleton but lacks silicon. Key differences include:
Recommendations for Future Research
To address this gap, consult specialized databases (e.g., SciFinder, Reaxys) or literature focusing on:
High-molecular-weight silanes in Journal of Organometallic Chemistry.
Comparative studies of linear vs. branched organosilicon compounds.
Applications in ACS Applied Materials & Interfaces or Chemistry of Materials.
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